molecular formula C10H12O3S B8281581 Ethyl 3-oxo-4-(3-thienyl)butanoate

Ethyl 3-oxo-4-(3-thienyl)butanoate

Cat. No. B8281581
M. Wt: 212.27 g/mol
InChI Key: BRHLJXOYIXKION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-oxo-4-(3-thienyl)butanoate is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-oxo-4-(3-thienyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-oxo-4-(3-thienyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-oxo-4-(3-thienyl)butanoate

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

ethyl 3-oxo-4-thiophen-3-ylbutanoate

InChI

InChI=1S/C10H12O3S/c1-2-13-10(12)6-9(11)5-8-3-4-14-7-8/h3-4,7H,2,5-6H2,1H3

InChI Key

BRHLJXOYIXKION-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC1=CSC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 711 mg (5.0 mmol) of 3-thienylacetic acid, 720 mg (5.0 mmol) of Meldrum's acid, and 610 mg (5.0 mmol) of 4-dimethylaminopyridine in 10 mL of DCM was treated with a solution of 1.03 g (5.0 mmol) of DCC in 10 mL of DCM. The resulting solution was stirred at room temperature for 16 h, during which time a white precipitate appeared in the reaction mixture. The reaction mixture was filtered through a pad of Celite to remove the precipitated dicyclohexylurea and the filtrate was washed successively with 1 N HCl (1×15 mL), H2O (1×15 mL), brine (1×15 mL). The filtrate was dried (MgSO4) and solvents were removed in vacuo. The resulting crude oil was dissolved in 8 mL of absolute ethanol and heated to 80° C. for 4 h. The reaction mixture was cooled to room temperature and ethanol was removed in vacuo. Purification of the resulting oil by silica gel flash column chromatography eluting with hexanes/EtOAc 2:1 afforded 1.02 g (97%) of the title compound as a yellow oil: 1H NMR (CDCl3, 400 MHz) δ 7.27 (m, 1H), 7.06 (s, 1H), 6.92 (m, 1H), 4.09 (q, 2H, J=6.8), 3.83 (s, 2H), 3.41 (s, 2H), 1.22 (t, 3H, J=6.8).
Quantity
711 mg
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step One
Name
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
610 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
97%

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